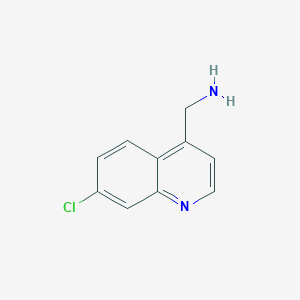

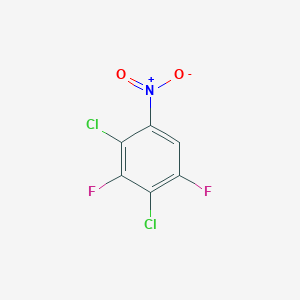

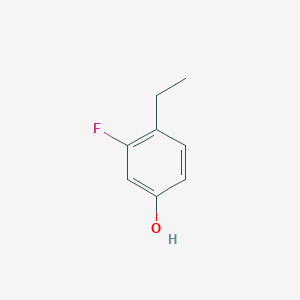

![molecular formula C30H52O23S B1422793 甲氧羰基乙基硫代乙基 4-O-(4-O-[6-O-{A-D-葡萄糖吡喃糖基}-A-D-葡萄糖吡喃糖基]-A-D-葡萄糖吡喃糖基)-B-D-葡萄糖吡喃糖苷 CAS No. 90214-99-6](/img/structure/B1422793.png)

甲氧羰基乙基硫代乙基 4-O-(4-O-[6-O-{A-D-葡萄糖吡喃糖基}-A-D-葡萄糖吡喃糖基]-A-D-葡萄糖吡喃糖基)-B-D-葡萄糖吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis .

Synthesis Analysis

The synthesis of complex glycosides often involves glycosylation reactions, where a glycosyl donor is reacted with an acceptor molecule in the presence of a catalyst . The stereoselectivity of these reactions can often be influenced by the choice of protecting groups and reaction conditions .Molecular Structure Analysis

Glycosides are typically composed of a sugar molecule (the glycone) bound to another molecule (the aglycone) via a glycosidic bond . The exact structure can vary widely depending on the identities of the glycone and aglycone, and the location and configuration of the glycosidic bond .Chemical Reactions Analysis

Glycosides can undergo hydrolysis to break the glycosidic bond, yielding the constituent sugar and aglycone . The rate and selectivity of this reaction can be influenced by factors such as pH and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a glycoside can depend on factors such as the identities of the glycone and aglycone, and the nature of the glycosidic bond . For example, glycosides can vary in their solubility, stability, and reactivity .科学研究应用

合成和结构分析

透明质酸相关糖类的合成:Slaghek 等人(1994 年)的一项研究探索了与透明质酸结构相似的二、三和四糖的合成。这些糖类包括 N-乙酰葡萄糖胺等元素,对于理解透明质酸的多糖结构至关重要 (Slaghek、Nakahara、Ogawa、Kamerling 和 Vliegenthart,1994)。

生物技术和 α-葡萄糖苷酶抑制剂:Wehmeier 和 Piepersberg(2004 年)讨论了 α-葡萄糖苷酶抑制剂阿卡波糖,这是一种通过大规模发酵产生的复杂碳水化合物结构。这项研究提供了对复杂碳水化合物在医学治疗中的生物技术应用的见解 (Wehmeier 和 Piepersberg,2004)。

使用单糖进行色谱分离:Schulze 和 König(1986 年)研究了异硫氰酸根-D-葡萄糖吡喃苷在色谱分离中的应用,证明了复杂碳水化合物在分析化学中的实用性 (Schulze 和 König,1986)。

麦芽糖的化学:Khan(1981 年)重点研究了麦芽糖,这是一种还原性二糖,其结构类似于甲氧羰基乙基硫代乙基 4-O-(4-O-[6-O-{A-D-葡萄糖吡喃糖基}-A-D-葡萄糖吡喃糖基]-A-D-葡萄糖吡喃糖基)-B-D-葡萄糖吡喃糖苷等复杂碳水化合物。这项研究提供了对这类碳水化合物的反应和衍生物的见解 (Khan,1981)。

在生物技术和制药中的应用

脂多糖合成:Ekelöf 和 Oscarson(1996 年)合成了与脂多糖相关的复杂寡糖结构,突出了碳水化合物在理解细菌多糖及其潜在药用应用中的重要性 (Ekelöf 和 Oscarson,1996)。

酶活性和抑制:Damager 等人(1999 年)合成了一种支链非糖,以研究参与淀粉生物合成和降解的酶。这项研究强调了复杂碳水化合物在酶学中的作用 (Damager、Olsen、Møller 和 Motawia,1999)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTPIJALRAGUNO-RVVKZAMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

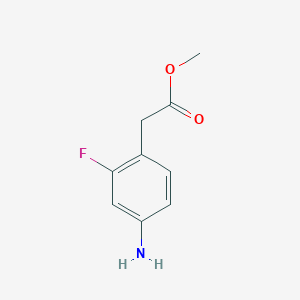

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

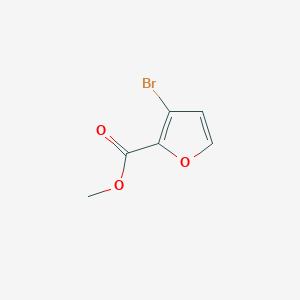

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)